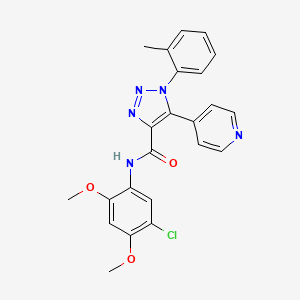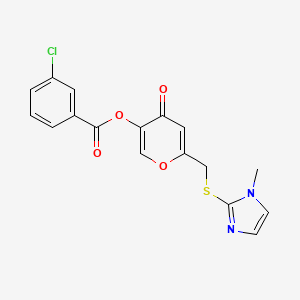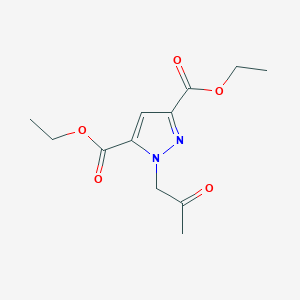
Methyl 4-((4-methylbenzyl)oxy)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-methylbenzyl)oxy)quinoline-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MBQ and is a derivative of quinoline. It has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of MBQ is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MBQ has also been shown to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
MBQ has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells and inhibit the growth of various bacteria and fungi. MBQ has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
MBQ has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. MBQ is also stable under various conditions, making it suitable for use in various experiments. However, MBQ has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of MBQ. One potential direction is the further investigation of its anticancer properties and its potential use as a chemotherapeutic agent. MBQ could also be studied for its potential use in the treatment of bacterial and fungal infections. Additionally, the development of new synthetic methods for MBQ could improve its yield and purity, making it more accessible for use in various fields of science.
Conclusion:
Methyl 4-((4-methylbenzyl)oxy)quinoline-2-carboxylate is a promising chemical compound that has shown potential applications in various fields of science. Its synthesis method has been optimized, and it has been extensively studied for its potential use in medicine and biological imaging. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.
Méthodes De Synthèse
The synthesis of MBQ involves the reaction of 4-methylbenzyl chloride with 2-aminoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, MBQ. This method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
MBQ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of medicine, where it has been investigated for its anticancer and antimicrobial properties. MBQ has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-7-9-14(10-8-13)12-23-18-11-17(19(21)22-2)20-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOSBHXHLQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B2902423.png)

![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)


![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)



![7-(4-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2902438.png)
![N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide](/img/structure/B2902440.png)